molecular formula C16H16N2O5S B11480990 N'-[(1E)-2-(6,7-dimethoxy-1,3-benzodioxol-5-yl)ethylidene]thiophene-2-carbohydrazide

N'-[(1E)-2-(6,7-dimethoxy-1,3-benzodioxol-5-yl)ethylidene]thiophene-2-carbohydrazide

Cat. No.: B11480990
M. Wt: 348.4 g/mol
InChI Key: QVZIMYNIQJDAJO-UBKPWBPPSA-N
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Description

N’-[(1E)-2-(6,7-DIMETHOXY-2H-1,3-BENZODIOXOL-5-YL)ETHYLIDENE]THIOPHENE-2-CARBOHYDRAZIDE is a complex organic compound characterized by its unique structure, which includes a benzodioxole moiety and a thiophene ring. This compound is of significant interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(1E)-2-(6,7-DIMETHOXY-2H-1,3-BENZODIOXOL-5-YL)ETHYLIDENE]THIOPHENE-2-CARBOHYDRAZIDE typically involves the condensation of 6,7-dimethoxy-2H-1,3-benzodioxole-5-carbaldehyde with thiophene-2-carbohydrazide under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is refluxed for several hours to ensure complete reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N’-[(1E)-2-(6,7-DIMETHOXY-2H-1,3-BENZODIOXOL-5-YL)ETHYLIDENE]THIOPHENE-2-CARBOHYDRAZIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.

    Substitution: The benzodioxole and thiophene rings can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce hydrazine derivatives.

Scientific Research Applications

N’-[(1E)-2-(6,7-DIMETHOXY-2H-1,3-BENZODIOXOL-5-YL)ETHYLIDENE]THIOPHENE-2-CARBOHYDRAZIDE has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It may be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism by which N’-[(1E)-2-(6,7-DIMETHOXY-2H-1,3-BENZODIOXOL-5-YL)ETHYLIDENE]THIOPHENE-2-CARBOHYDRAZIDE exerts its effects involves interactions with various molecular targets and pathways. For instance, its potential antimicrobial activity may be due to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. Similarly, its anticancer properties could be related to the induction of apoptosis or inhibition of cell proliferation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-[(1E)-2-(6,7-DIMETHOXY-2H-1,3-BENZODIOXOL-5-YL)ETHYLIDENE]THIOPHENE-2-CARBOHYDRAZIDE is unique due to its combination of a benzodioxole moiety and a thiophene ring, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various research applications.

Properties

Molecular Formula

C16H16N2O5S

Molecular Weight

348.4 g/mol

IUPAC Name

N-[(E)-2-(6,7-dimethoxy-1,3-benzodioxol-5-yl)ethylideneamino]thiophene-2-carboxamide

InChI

InChI=1S/C16H16N2O5S/c1-20-13-10(8-11-14(15(13)21-2)23-9-22-11)5-6-17-18-16(19)12-4-3-7-24-12/h3-4,6-8H,5,9H2,1-2H3,(H,18,19)/b17-6+

InChI Key

QVZIMYNIQJDAJO-UBKPWBPPSA-N

Isomeric SMILES

COC1=C(C2=C(C=C1C/C=N/NC(=O)C3=CC=CS3)OCO2)OC

Canonical SMILES

COC1=C(C2=C(C=C1CC=NNC(=O)C3=CC=CS3)OCO2)OC

Origin of Product

United States

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